

Spectroscopic Profile of 2-Nitrocyclohexanol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Nitrocyclohexanol	
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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrocyclohexanol** (C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol), a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Nitrocyclohexanol**, both ¹³C and ¹H NMR provide critical information about the connectivity and stereochemistry of the molecule.

¹³C NMR Data

The ¹³C NMR spectrum of **2-Nitrocyclohexanol** in deuterated chloroform (CDCl₃) at 100 MHz shows six distinct signals, corresponding to the six carbon atoms of the cyclohexyl ring. The electron-withdrawing effects of the hydroxyl (-OH) and nitro (-NO₂) groups cause a significant downfield shift for the carbons to which they are attached.



Chemical Shift (δ) ppm	Assignment
89.4	C-NO ₂
72.1	С-ОН
32.5	CH₂
28.3	CH₂
25.1	CH₂
24.4	CH ₂

Table 1: 13C NMR chemical shifts of 2-Nitrocyclohexanol in CDCl3.[1]

¹H NMR Data

While specific experimental ¹H NMR data for **2-Nitrocyclohexanol** is not readily available in the searched literature, predictions based on typical chemical shift ranges for similar structures can be made. The protons on the carbons bearing the hydroxyl and nitro groups (H-C-OH and H-C-NO₂) are expected to be the most deshielded and appear furthest downfield. The remaining methylene protons on the cyclohexane ring would appear as complex multiplets in the upfield region. The presence of diastereomers (cis and trans) would further complicate the spectrum, potentially showing two distinct sets of signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **2-Nitrocyclohexanol** is characterized by the distinct absorption bands of the hydroxyl and nitro groups.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3500-3200 (broad)	O-H stretch	Alcohol
1555	Asymmetric NO ₂ stretch	Nitro
1378	Symmetric NO ₂ stretch	Nitro
2940-2860	C-H stretch	Alkane



Table 2: Characteristic IR absorption bands for **2-Nitrocyclohexanol**.[1]

The broadness of the O-H stretching band is indicative of hydrogen bonding. The two strong absorptions for the nitro group are highly characteristic and confirm its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. For **2-Nitrocyclohexanol**, the molecular ion peak (M⁺) would be expected at an m/z of 145.

Expected Fragmentation Pattern:

Electron ionization (EI) would likely lead to fragmentation through several pathways:

- Loss of water (H₂O): A common fragmentation for alcohols, resulting in a peak at m/z 127.
- Loss of the nitro group (NO₂): This would lead to a fragment at m/z 99.
- Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen or nitro group.
- Ring cleavage: Fragmentation of the cyclohexane ring.

A detailed experimental mass spectrum with relative abundances of the fragment ions is required for a complete analysis.

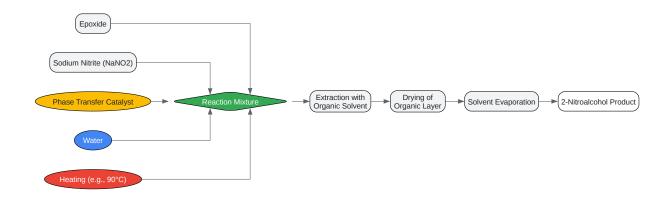
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

General Synthesis of 2-Nitroalcohols

A common method for the synthesis of 2-nitroalcohols involves the ring-opening of an epoxide with a nitrite source.





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Caption: General workflow for the synthesis of 2-nitroalcohols.

NMR Spectroscopy

A sample of **2-Nitrocyclohexanol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is then acquired on an NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.





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Caption: Experimental workflow for NMR spectroscopy.

IR Spectroscopy

For a neat sample, a drop of liquid **2-Nitrocyclohexanol** is placed directly on the ATR crystal of the FTIR spectrometer. A background spectrum is first recorded and then the sample spectrum is acquired.



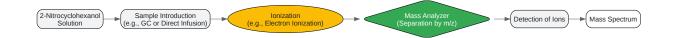
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Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry

A dilute solution of **2-Nitrocyclohexanol** in a volatile solvent is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization is a common method for generating ions.





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Caption: Experimental workflow for mass spectrometry.

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References

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